5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(4-methoxyphenyl)-1H-pyrazole
Overview
Description
5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(4-methoxyphenyl)-1H-pyrazole is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it suitable for various research applications.
Mechanism of Action
The mechanism of action of 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(4-methoxyphenyl)-1H-pyrazole is not fully understood. However, it is believed to exert its effects by modulating the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It has also been reported to interact with the cannabinoid receptor CB1, which plays a role in pain perception and appetite regulation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been reported to have antioxidant activity and to protect against oxidative stress-induced damage. Additionally, this compound has been investigated for its potential as a diagnostic tool for various diseases. It has been shown to bind to amyloid beta peptides, which are implicated in the development of Alzheimer's disease, and to fluorescently label cancer cells for imaging purposes.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(4-methoxyphenyl)-1H-pyrazole in lab experiments is its unique structure and properties, which make it suitable for various research applications. This compound is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain research areas. Additionally, this compound is not yet widely available, which may limit its use in some labs.
Future Directions
There are several future directions for research on 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(4-methoxyphenyl)-1H-pyrazole. One area of interest is its potential as a diagnostic tool for Alzheimer's disease and cancer. Further studies are needed to investigate its binding affinity and specificity for amyloid beta peptides and cancer cells. Another area of interest is its potential as a ligand in the synthesis of metal complexes for catalytic applications. Further studies are needed to optimize the synthesis and characterization of these complexes. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Scientific Research Applications
5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(4-methoxyphenyl)-1H-pyrazole has potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential as a diagnostic tool for various diseases such as cancer and Alzheimer's disease. Additionally, this compound has been used as a ligand in the synthesis of metal complexes for catalytic applications.
properties
IUPAC Name |
5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(4-methoxyphenyl)-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F7N2O/c1-23-8-4-2-7(3-5-8)9-6-10(22-21-9)11(14,15)12(16,17)13(18,19)20/h2-6H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUWBRLQSHATEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F7N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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